molecular formula C19H21BrClNO B1145762 SCH 39166 Hydrobromure CAS No. 1227675-51-5

SCH 39166 Hydrobromure

Numéro de catalogue: B1145762
Numéro CAS: 1227675-51-5
Poids moléculaire: 394.7 g/mol
Clé InChI: GAUWIDFICGEZKR-JUOYHRLASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C19H21BrClNO
  • Molecular Weight : 394.7 g/mol
  • IUPAC Name : 11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a]benzazepin-12-ol;hydrobromide
  • CAS Number : 1227675-51-5

The compound's structure features a complex fused ring system that contributes to its biological activity and receptor selectivity.

Dopamine Receptor Antagonism

Ecopipam is primarily recognized for its role as a selective antagonist of the dopamine D1 and D5 receptors. This specificity allows it to modulate dopamine-related pathways effectively:

  • Mechanism of Action : By blocking dopamine D1 and D5 receptors, ecopipam reduces dopamine-mediated signaling. This action is crucial for studying various neurological conditions where dopamine dysregulation is implicated.

Research in Neuropsychiatric Disorders

Ecopipam has been investigated for its potential therapeutic effects in several neuropsychiatric disorders:

  • Tourette Syndrome :
    • Studies have indicated that ecopipam may reduce tic severity in children with Tourette syndrome by modulating dopaminergic activity .
  • Substance Use Disorders :
    • Research suggests that ecopipam might help in reducing cravings and relapse rates in individuals with substance use disorders by altering reward pathways associated with dopamine .
  • Parkinson’s Disease :
    • Its antagonistic effects on dopamine receptors may provide insights into managing symptoms related to dopaminergic therapies in Parkinson's disease patients.

Experimental Studies and Case Reports

A variety of studies have documented the effects of ecopipam across different models:

  • Animal Studies : Preclinical trials have shown that ecopipam administration leads to significant behavioral changes in animal models of addiction and anxiety disorders. These studies often utilize rodent models to assess the drug's efficacy in reducing compulsive behaviors .
  • Clinical Trials : Limited clinical trials have been conducted to evaluate the safety and efficacy of ecopipam in humans. These trials focus on its use for Tourette syndrome and other related conditions.

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
Tourette SyndromeReduces tic severityPositive outcomes reported in children
Substance Use DisordersReduces cravings and relapse ratesPromising results in preclinical studies
Parkinson’s DiseasePotential to manage dopaminergic therapy symptomsOngoing research needed

Analyse Biochimique

Biochemical Properties

SCH 39166 Hydrobromide interacts with D1 and D5 dopamine receptors, displaying high affinity for these receptors . The nature of these interactions is antagonistic, meaning that SCH 39166 Hydrobromide binds to these receptors and inhibits their activity .

Cellular Effects

The effects of SCH 39166 Hydrobromide on cells are primarily related to its antagonistic action on D1 and D5 dopamine receptors . By inhibiting these receptors, SCH 39166 Hydrobromide can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of SCH 39166 Hydrobromide involves binding to D1 and D5 dopamine receptors and inhibiting their activity . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of SCH 39166 Hydrobromide can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of SCH 39166 Hydrobromide can vary with different dosages in animal models . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

SCH 39166 Hydrobromide is involved in dopamine signaling pathways . It interacts with D1 and D5 dopamine receptors, which can influence metabolic flux and metabolite levels .

Transport and Distribution

Information on how SCH 39166 Hydrobromide is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is not currently available .

Subcellular Localization

Information on the subcellular localization of SCH 39166 Hydrobromide and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, is not currently available .

Méthodes De Préparation

La synthèse du bromhydrate de SCH 39166 implique plusieurs étapes, commençant par la formation de la structure de base, suivie par l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

  • Formation du noyau benzo[d]naphtho[2,1-b]azépine.
  • Introduction des groupes chloro et hydroxy.
  • Méthylation de l'atome d'azote.
  • Formation du sel de bromhydrate .

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation de catalyseurs spécifiques et de conditions réactionnelles pour assurer la cohérence et l'évolutivité.

Analyse Des Réactions Chimiques

Le bromhydrate de SCH 39166 subit diverses réactions chimiques, notamment :

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le bromhydrate de SCH 39166 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Mécanisme d'action

Le bromhydrate de SCH 39166 exerce ses effets en se liant sélectivement aux récepteurs D1 et D5 de la dopamine, bloquant ainsi l'action de la dopamine. Cette action antagoniste module les voies liées à la dopamine, affectant divers processus physiologiques et comportementaux. Les cibles moléculaires comprennent les récepteurs de la dopamine, et les voies impliquées sont principalement liées à la neurotransmission et à la transduction du signal .

Mécanisme D'action

SCH 39166 hydrobromide exerts its effects by selectively binding to dopamine D1 and D5 receptors, thereby blocking the action of dopamine. This antagonistic action modulates dopamine-related pathways, affecting various physiological and behavioral processes. The molecular targets include the dopamine receptors, and the pathways involved are primarily related to neurotransmission and signal transduction .

Comparaison Avec Des Composés Similaires

Le bromhydrate de SCH 39166 est unique en raison de sa haute sélectivité pour les récepteurs D1 et D5 de la dopamine. Des composés similaires comprennent :

Ces composés partagent des propriétés pharmacologiques similaires mais diffèrent par leurs structures chimiques et leurs profils de sélectivité, soulignant la singularité du bromhydrate de SCH 39166.

Activité Biologique

Overview

11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a] benzazepin-12-ol; hydrobromide, commonly referred to as ecopipam hydrobromide, is a high-affinity antagonist for dopamine D1 and D5 receptors. This compound has garnered attention in pharmacological research due to its selective action on dopamine pathways, making it a valuable tool in the study of various neurological and behavioral conditions.

PropertyValue
IUPAC Name(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a]benzazepin-12-ol; hydrobromide
Molecular FormulaC19H20ClNO·Br
Molecular Weight367.73 g/mol
CAS Number137700543

Ecopipam acts primarily by binding to dopamine D1 and D5 receptors with high affinity. This binding inhibits the normal signaling pathway mediated by dopamine, leading to a decrease in dopaminergic activity. The selective antagonism is crucial for understanding the role of dopamine in various physiological and pathological processes.

Pharmacological Effects

  • Dopamine Receptor Antagonism : Ecopipam selectively blocks D1 and D5 receptors without significant interaction with other dopamine receptor subtypes. This specificity is pivotal for targeted therapeutic strategies in treating disorders linked to dopamine dysregulation.
  • Behavioral Studies : Research indicates that ecopipam influences behaviors associated with reward and motivation. Its use in animal models has shown alterations in drug-seeking behavior and other addiction-related responses.
  • Neuroscience Applications : The compound is extensively used in neuroscience to elucidate the role of dopamine in mood regulation, cognition, and motor control.

Case Studies and Research Findings

Several studies have highlighted the biological activity of ecopipam:

  • Addiction Research : A study demonstrated that ecopipam administration reduced cocaine-seeking behavior in rats, suggesting its potential utility in addiction therapy .
  • Anxiety and Depression Models : In preclinical models of anxiety and depression, ecopipam showed promise by modulating dopaminergic signaling pathways that are often disrupted in these conditions .

Toxicology and Safety Profile

Ecopipam exhibits a low toxicity profile in animal studies. However, further research is necessary to fully understand its long-term effects and safety in humans. Current data suggest that it does not significantly affect cardiovascular or respiratory functions at therapeutic doses.

Propriétés

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUWIDFICGEZKR-JUOYHRLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042596
Record name SCH 39166 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227675-51-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Reactant of Route 2
11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Reactant of Route 3
Reactant of Route 3
11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Reactant of Route 4
11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Reactant of Route 5
11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Reactant of Route 6
11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.